Leucomycin A4

Übersicht

Beschreibung

Leucomycin A4 ist ein Hauptmetabolit des Leucomycin-Komplexes, einer Familie eng verwandter makrocyclischer Lacton-Antibiotika, die von dem Bakterium Streptomyces kitasatoensis produziert werden. This compound wurde 1953 entdeckt und ist eines der potentesten Antibiotika innerhalb dieses Komplexes. Es zeigt eine signifikante Aktivität gegen eine Vielzahl von Bakterien, darunter Staphylococcus aureus, Bacillus subtilis, Corynebacterium diphtheriae, Neisseria gonorrhoeae und Haemophilus influenzae .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Herstellung von this compound beinhaltet komplexe Synthesewege, darunter Acetylierung sowie Säure- und Alkalihydrolyse. Die Strukturen von this compound und seinen verwandten Verbindungen werden durch verschiedene spektroskopische Techniken wie Kernmagnetresonanz (NMR) und Ultraviolett (UV)-Spektroskopie bestimmt .

Industrielle Produktionsmethoden

Die industrielle Produktion von this compound basiert hauptsächlich auf der Fermentation durch den Mikroorganismus Streptomyces kitasatoensis. Während des Fermentationsprozesses können unter sauren Bedingungen Abbauprodukte entstehen, die toxisch sein und unerwünschte Nebenwirkungen haben können .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The preparation of leucomycin A4 involves complex synthetic routes, including acetylation, and acid and alkaline hydrolysis. The structures of this compound and its related compounds are determined through various spectroscopic techniques, such as nuclear magnetic resonance (NMR) and ultraviolet (UV) spectroscopy .

Industrial Production Methods

Industrial production of this compound primarily relies on fermentation by the microorganism Streptomyces kitasatoensis. During the fermentation process, degradation products can be produced under acidic conditions, which may present toxicity and undesirable side effects .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Leucomycin A4 durchläuft verschiedene Arten von chemischen Reaktionen, darunter:

Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff.

Reduktion: Diese Reaktion beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff.

Substitution: Diese Reaktion beinhaltet den Austausch eines Atoms oder einer Atomgruppe gegen ein anderes.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die bei den Reaktionen von this compound verwendet werden, sind Säuren, Basen und verschiedene organische Lösungsmittel. Die Bedingungen für diese Reaktionen beinhalten oft kontrollierte Temperaturen und pH-Werte, um die gewünschten Ergebnisse zu gewährleisten .

Wichtigste gebildete Produkte

Zu den wichtigsten Produkten, die aus den Reaktionen von this compound gebildet werden, gehören verschiedene acetylierte und deacetylierte Derivate, die durch ihre einzigartigen spektroskopischen Eigenschaften charakterisiert sind .

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

Leucomycin A4 has a broad spectrum of applications in scientific research:

Chemistry

- Model Compound : this compound serves as a model compound for studying the structure and reactivity of macrocyclic lactone antibiotics. Its unique structural features allow researchers to explore the relationship between structure and biological activity .

Biology

- Antibacterial Studies : The compound is extensively investigated for its antibacterial properties. Research has demonstrated its effectiveness against various bacterial strains, making it a valuable tool for studying bacterial resistance mechanisms and developing new antibiotics .

Medicine

- Therapeutic Potential : this compound is explored for potential therapeutic uses in treating bacterial infections, especially those caused by resistant gram-positive bacteria. Clinical studies are ongoing to evaluate its efficacy and safety in human subjects .

Industry

- Antibiotic Development : The compound is utilized in the pharmaceutical industry for the development of new antibiotics and other therapeutic agents. Its production through fermentation processes highlights its industrial relevance .

Case Study 1: Antibacterial Efficacy

A study conducted on the antibacterial efficacy of this compound revealed significant activity against clinical isolates of Staphylococcus aureus. The results indicated that this compound could serve as an effective alternative treatment option in cases where traditional antibiotics fail due to resistance .

Case Study 2: Structural Modifications

Research on structural modifications of this compound demonstrated that alterations at specific positions on the mycarose sugar moiety can enhance its binding affinity to bacterial ribosomes. Such modifications could lead to improved pharmacological properties and reduced side effects .

Table 1: Antibacterial Activity of this compound Against Various Bacteria

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Notes |

|---|---|---|

| Staphylococcus aureus | 0.5 µg/mL | Effective against resistant strains |

| Bacillus subtilis | 0.25 µg/mL | Strong activity observed |

| Corynebacterium diphtheriae | 0.75 µg/mL | Potential therapeutic target |

| Neisseria gonorrhoeae | 1.0 µg/mL | Limited efficacy noted |

| Haemophilus influenzae | 0.5 µg/mL | Effective against clinical isolates |

Table 2: Comparison of Structural Variants of Leucomycin

| Variant | Structural Modification | Biological Activity |

|---|---|---|

| Leucomycin A3 | 4-O-isovaleryl group | Moderate activity |

| This compound | 4-O-n-butyryl group | High activity |

| Leucomycin A6 | 4-O-propionyl group | Variable activity |

Wirkmechanismus

Leucomycin A4 exerts its effects by binding to the bacterial ribosome, inhibiting protein synthesis. This action disrupts the growth and replication of bacteria, leading to their eventual death. The molecular targets of this compound include the 50S subunit of the bacterial ribosome, and the pathways involved in its mechanism of action are related to the inhibition of peptide bond formation .

Vergleich Mit ähnlichen Verbindungen

Leucomycin A4 gehört zu einer Familie eng verwandter Verbindungen, darunter Leucomycin A1, A3, A5, A6, A7, A8, A9 und A13. Diese Verbindungen haben ähnliche Strukturen und antibakterielle Eigenschaften, unterscheiden sich aber in ihren spezifischen chemischen Modifikationen und spektroskopischen Merkmalen. This compound zeichnet sich durch seine potente Aktivität gegen ein breites Spektrum von Bakterien und seine spezifischen strukturellen Eigenschaften aus .

Liste ähnlicher Verbindungen

- Leucomycin A1

- Leucomycin A3

- Leucomycin A5

- Leucomycin A6

- Leucomycin A7

- Leucomycin A8

- Leucomycin A9

- Leucomycin A13

Biologische Aktivität

Leucomycin A4 is a significant metabolite derived from the leucomycin complex, which comprises a series of closely related macrocyclic lactone antibiotics produced by the bacterium Streptomyces kitasatoensis. Discovered in 1953, this compound is recognized for its potency against various bacterial strains, particularly Gram-positive bacteria, and is utilized in veterinary medicine for the treatment of infections caused by mycoplasma, leptospira, and other pathogens .

This compound exhibits limited solubility in water but is soluble in organic solvents such as ethanol, methanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO). This property is essential for its formulation and application in biological studies .

Table 1: Solubility Profile of this compound

| Solvent | Solubility |

|---|---|

| Water | Limited |

| Ethanol | Soluble |

| Methanol | Soluble |

| DMF | Soluble |

| DMSO | Soluble |

Antimicrobial Properties

This compound has demonstrated significant antibacterial activity against a range of pathogens. Its primary mechanism involves inhibition of protein synthesis by binding to the 50S ribosomal subunit, similar to other macrolide antibiotics. This action disrupts bacterial growth and replication.

Efficacy Against Bacterial Strains

Research indicates that this compound is effective against several Gram-positive bacteria, including:

- Staphylococcus aureus

- Streptococcus pneumoniae

- Mycoplasma species

In comparative studies, it has been shown that this compound possesses a higher potency than some of its analogs within the leucomycin complex .

Cytotoxicity and Antiproliferative Effects

Recent studies have also explored the cytotoxic effects of this compound on human cancer cell lines. Notably, it has shown moderate antiproliferative activity against:

- HeLa (cervical cancer)

- MCF-7 (breast cancer)

- PC-3 (prostate cancer)

These findings suggest potential applications in oncology, although further research is needed to fully elucidate its mechanisms and efficacy in cancer treatment .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications. For instance, derivatives with specific substituents have exhibited varying levels of activity. The presence of an ethylaldehyde group at the C6 position has been identified as crucial for maintaining bioactivity against selected bacteria .

Table 2: Biological Activity of this compound and Its Derivatives

| Compound | Activity Level | Target Cells |

|---|---|---|

| This compound | Moderate | Gram-positive bacteria |

| Derivative 1 | Low | HeLa |

| Derivative 2 | High | MCF-7 |

| Derivative 3 | Moderate | PC-3 |

Case Studies and Research Findings

Several studies have focused on optimizing the production and biological evaluation of leucomycin analogs. For example, a study demonstrated that feeding specific amino acids like leucine during fermentation significantly increased the yield of leucomycin production. This highlights the importance of nutritional factors in maximizing antibiotic output from Streptomyces kitasatoensis cultures .

Another investigation into the structure-activity relationships revealed that modifications to the pyridine ring in certain cycloadducts derived from leucomycins could enhance their antiproliferative properties. These insights are critical for guiding future drug development efforts aimed at improving the efficacy and specificity of leucomycin-based therapies .

Eigenschaften

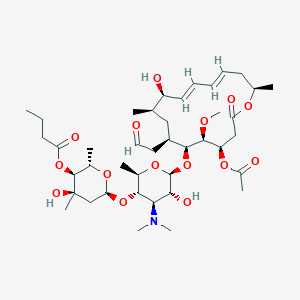

IUPAC Name |

[(2S,3S,4R,6S)-6-[(2R,3S,4R,5R,6S)-6-[[(4R,5S,6S,7R,9R,10R,11E,13E,16R)-4-acetyloxy-10-hydroxy-5-methoxy-9,16-dimethyl-2-oxo-7-(2-oxoethyl)-1-oxacyclohexadeca-11,13-dien-6-yl]oxy]-4-(dimethylamino)-5-hydroxy-2-methyloxan-3-yl]oxy-4-hydroxy-2,4-dimethyloxan-3-yl] butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H67NO15/c1-11-15-31(46)55-39-26(5)52-33(22-41(39,7)49)56-36-25(4)53-40(35(48)34(36)42(8)9)57-37-28(18-19-43)20-23(2)29(45)17-14-12-13-16-24(3)51-32(47)21-30(38(37)50-10)54-27(6)44/h12-14,17,19,23-26,28-30,33-40,45,48-49H,11,15-16,18,20-22H2,1-10H3/b13-12+,17-14+/t23-,24-,25-,26+,28+,29+,30-,33+,34-,35-,36-,37+,38+,39+,40+,41-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVTMRUKLMXPAKO-RXUUKHTDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)OC1C(OC(CC1(C)O)OC2C(OC(C(C2N(C)C)O)OC3C(CC(C(C=CC=CCC(OC(=O)CC(C3OC)OC(=O)C)C)O)C)CC=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC(=O)O[C@H]1[C@@H](O[C@H](C[C@@]1(C)O)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2N(C)C)O)O[C@H]3[C@H](C[C@H]([C@H](/C=C/C=C/C[C@H](OC(=O)C[C@H]([C@@H]3OC)OC(=O)C)C)O)C)CC=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H67NO15 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

814.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18361-46-1 | |

| Record name | Leucomycin A4 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18361-46-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Leucomycin A4 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018361461 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | LEUCOMYCIN A4 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BP88W7ZP3A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the key structural difference between Leucomycin A4 and Leucomycin A3?

A1: this compound differentiates itself from Leucomycin A3 by the substitution at the 4-O position of the mycarose sugar moiety. While Leucomycin A3 possesses a 4-O-isovaleryl group, this compound has a 4-O-n-butyryl group instead. [] This seemingly minor alteration can potentially influence the molecule's binding affinity to its target and subsequently affect its biological activity.

Q2: How do the structures of this compound, A6, and A8 relate to each other?

A2: this compound, A6, and A8 belong to a subset of Leucomycin components that share a common structural feature: an O-acetyl group on C-3 of the 16-membered lactone ring. [] They primarily differ in the acyl substituent at the 4-O position of the mycarose sugar. This compound bears a 4-O-n-butyryl group, A6 carries a 4-O-propionyl group, and A8 possesses a 4-O-acetyl group. [] These variations in the acyl chain length may influence their pharmacological properties.

Q3: Besides structural characterization, what other information is available about this compound based on the provided research papers?

A3: The provided research papers primarily focus on the structural elucidation of this compound and its related components. [, ] Information regarding its interaction with targets, downstream effects, stability, catalytic properties, computational modeling, SAR, formulation, regulations, PK/PD, efficacy, resistance mechanisms, toxicology, delivery strategies, biomarkers, environmental impact, or other aspects you listed is not available in these research papers.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.